molecular formula C13H25NO2 B13101920 2-(2-Cyclohexyl-3-methylmorpholino)ethanol

2-(2-Cyclohexyl-3-methylmorpholino)ethanol

Cat. No.: B13101920
M. Wt: 227.34 g/mol
InChI Key: HCSROBCNBKUTEE-UHFFFAOYSA-N
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Description

2-(2-Cyclohexyl-3-methylmorpholino)ethanol is an organic compound that belongs to the class of morpholine derivatives It features a cyclohexyl group, a methyl group, and a morpholine ring attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexyl-3-methylmorpholino)ethanol typically involves the reaction of cyclohexylamine with 3-methylmorpholine in the presence of an appropriate catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. The resulting intermediate is then reacted with ethylene oxide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexyl-3-methylmorpholino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

2-(2-Cyclohexyl-3-methylmorpholino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexyl-3-methylmorpholino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyclohexylmorpholino)ethanol
  • 2-(3-Methylmorpholino)ethanol
  • 2-(2-Cyclohexyl-3-methylpiperidino)ethanol

Uniqueness

2-(2-Cyclohexyl-3-methylmorpholino)ethanol is unique due to the presence of both a cyclohexyl group and a methyl group on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

2-(2-cyclohexyl-3-methylmorpholin-4-yl)ethanol

InChI

InChI=1S/C13H25NO2/c1-11-13(12-5-3-2-4-6-12)16-10-8-14(11)7-9-15/h11-13,15H,2-10H2,1H3

InChI Key

HCSROBCNBKUTEE-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1CCO)C2CCCCC2

Origin of Product

United States

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